2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol
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Overview
Description
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound PBDEs are a group of chemicals that are used as flame retardants in a variety of applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,3,5-tribromophenol with 3,5-dibromo-2-hydroxyphenol under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available brominated phenols. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or zinc in acetic acid.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully debrominated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another polybrominated phenol with similar flame retardant properties.
2,3,4,5-Tetrabromophenol: A polybrominated phenol with additional bromine atoms, leading to different chemical and biological properties.
2,3,5,6-Tetrabromophenol: A polybrominated phenol with a different bromination pattern, affecting its reactivity and applications.
Uniqueness
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is unique due to its specific bromination pattern and the presence of multiple phenol groups.
Properties
CAS No. |
80246-26-0 |
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Molecular Formula |
C12H5Br5O3 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
2,3,5-tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)10(18)8(2-4)20-12-7(16)3-5(14)9(17)11(12)19/h1-3,18-19H |
InChI Key |
OBMWDTFRQJRRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
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